molecular formula C15H26ClN3O B2500106 2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide CAS No. 2411243-56-4

2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

Katalognummer B2500106
CAS-Nummer: 2411243-56-4
Molekulargewicht: 299.84
InChI-Schlüssel: GUBRGABWQNXSCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is commonly referred to as 'TAK-659' and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to reduced proliferation and survival of cancerous cells. In addition, BTK inhibition has been shown to reduce inflammation and autoimmunity in preclinical models.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. Its selective inhibition of BTK leads to reduced proliferation and survival of cancerous cells. In addition, BTK inhibition has been shown to reduce inflammation and autoimmunity in preclinical models. TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. Its selective inhibition of BTK makes it a valuable tool for studying B-cell receptor signaling and its role in disease. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, TAK-659 has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of TAK-659 in humans.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-N-(2,2-dimethylbutyl) acetamide with 1,3,5-trimethylpyrazole-4-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with sodium borohydride to yield TAK-659. The synthesis process has been optimized to ensure high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential use in scientific research applications. Its selective inhibition of BTK has been shown to have therapeutic potential in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit BTK-mediated signaling pathways, leading to reduced proliferation and survival of cancerous cells. In addition, TAK-659 has been shown to reduce inflammation and autoimmunity in preclinical models.

Eigenschaften

IUPAC Name

2-chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClN3O/c1-7-15(4,5)10-19(14(20)8-16)9-13-11(2)17-18(6)12(13)3/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBRGABWQNXSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CN(CC1=C(N(N=C1C)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.